

eCF309 In Vitro Kinase Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: eCF309

Cat. No.: B10783628

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Introduction

eCF309 is a potent and highly selective, ATP-competitive inhibitor of the serine/threonine protein kinase mTOR (mammalian target of rapamycin).[1][2][3] mTOR is a central regulator of cell growth, proliferation, metabolism, and survival, making it a key target in cancer therapy and other diseases.[4] **eCF309** inhibits both mTORC1 and mTORC2 complexes, offering a valuable tool for dissecting mTOR signaling pathways.[5] These application notes provide a detailed protocol for performing an in vitro kinase assay to determine the inhibitory activity of **eCF309** against mTOR.

Data Presentation

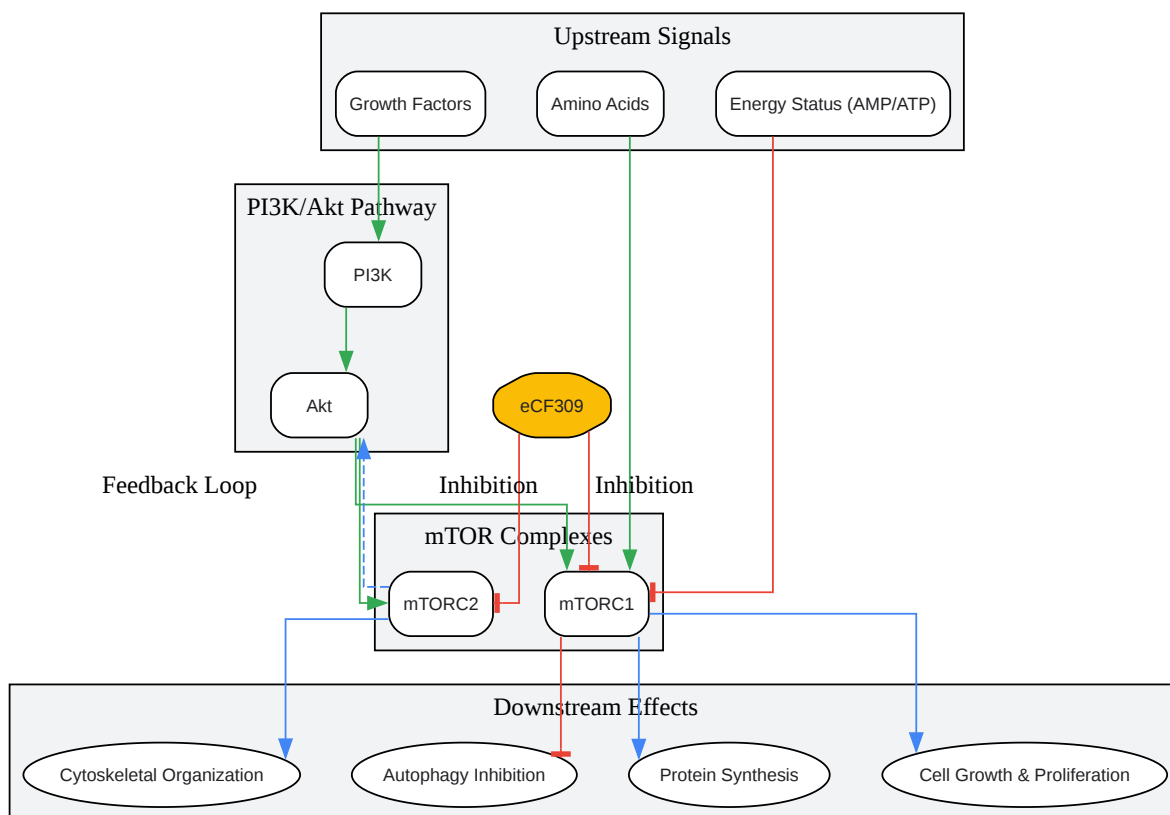
The inhibitory activity of **eCF309** and its selectivity against other kinases are summarized in the table below. This data is crucial for interpreting experimental results and designing future studies.

Kinase	IC50 (nM)
mTOR	15[1][2][6]
DNA-PK	320[1][6]
PI3K α	981[6]
PI3K γ	1,340[6]
PI3K δ	1,840[6]
DDR1/2	2,110[6]
PI3K β	>10,000[6]

Note: The IC50 values represent the concentration of **eCF309** required to inhibit 50% of the kinase activity in vitro.

Signaling Pathway

eCF309 targets the mTOR kinase, a critical node in a complex signaling network. The diagram below illustrates the central role of mTOR in regulating cellular processes.



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Caption: mTOR Signaling Pathway and **eCF309** Inhibition.

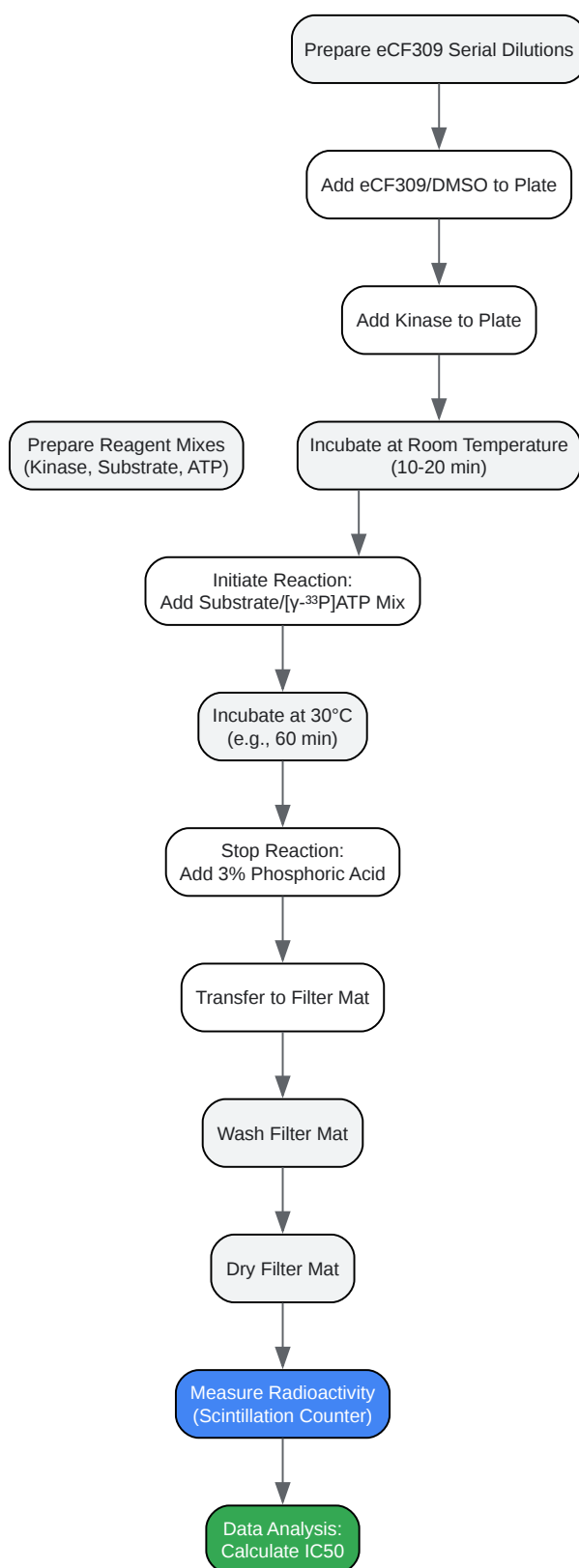
Experimental Protocols

This section provides a detailed protocol for a radioactive in vitro kinase assay to measure the inhibitory effect of **eCF309** on mTOR kinase activity. The assay measures the incorporation of radiolabeled phosphate from $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ into a generic substrate, poly[Glu,Tyr]4:1.[5][6]

Materials and Reagents

- Enzyme: Recombinant human mTOR kinase (active)
- Substrate: Poly(Glu, Tyr) 4:1
- Inhibitor: **eCF309** (stock solution in DMSO)
- Radioisotope: [γ - ^{33}P]ATP
- Buffer: Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl_2 , 2 mM DTT)
- Other: ATP (non-radioactive), DMSO, 3% Phosphoric acid, 96-well plates, Filter mats, Scintillation counter.

Experimental Workflow Diagram



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Caption: In Vitro Kinase Assay Experimental Workflow.

Step-by-Step Protocol

- Prepare **eCF309** Dilutions:
 - Perform a serial dilution of the **eCF309** stock solution in DMSO. A 10-point, 3-fold serial dilution starting from 10 μ M is recommended.^{[5][6]}
 - Include a DMSO-only control (vehicle control).
- Assay Plate Preparation:
 - Add a small volume (e.g., 1 μ L) of each **eCF309** dilution or DMSO to the wells of a 96-well plate.
- Kinase Reaction:
 - Prepare a master mix of the kinase reaction buffer containing the recombinant mTOR enzyme.
 - Add the mTOR enzyme solution to each well of the assay plate.
 - Incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the kinase.
 - Prepare a master mix of the kinase reaction buffer containing the poly[Glu,Tyr]4:1 substrate, non-radioactive ATP, and [γ -³³P]ATP.
 - Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically.
- Reaction Termination and Detection:
 - Stop the reaction by adding 3% phosphoric acid to each well.
 - Transfer the reaction mixture from each well onto a filter mat.

- Wash the filter mat several times with 1% phosphoric acid to remove unincorporated [γ - ^{33}P]ATP.
- Dry the filter mat completely.
- Measure the radioactivity on the filter mat using a scintillation counter.
- Data Analysis:
 - The raw data will be in counts per minute (CPM).
 - Calculate the percent inhibition for each **eCF309** concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the **eCF309** concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The provided protocols and data will enable researchers to effectively utilize **eCF309** as a selective inhibitor to study the role of mTOR in various biological systems. The detailed in vitro kinase assay protocol allows for the precise determination of the inhibitory potency of **eCF309** and other potential mTOR inhibitors. Careful execution of this protocol will yield reliable and reproducible data, contributing to a deeper understanding of mTOR signaling and the development of novel therapeutics.

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References

- 1. eCF309 : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Probe eCF309 | Chemical Probes Portal [chemicalprobes.org]
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